molecular formula C9H8O4 B2948278 4-Methyl-1,3-benzodioxole-5-carboxylic acid CAS No. 162506-58-3

4-Methyl-1,3-benzodioxole-5-carboxylic acid

Cat. No. B2948278
CAS RN: 162506-58-3
M. Wt: 180.159
InChI Key: UOVBAZLLBRLOTA-UHFFFAOYSA-N
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Description

4-Methyl-1,3-benzodioxole-5-carboxylic acid, also known as Piperonylic acid , is a chemical compound with the molecular formula C9H8O4 . Its molecular weight is 180.16 . The IUPAC name for this compound is 4-methyl-1,3-benzodioxole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-benzodioxole-5-carboxylic acid consists of a benzodioxole ring with a carboxylic acid group at the 5-position and a methyl group at the 4-position . The InChI code for this compound is 1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-Methyl-1,3-benzodioxole-5-carboxylic acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-1,3-benzodioxole-5-carboxylic acid and its derivatives have been explored for their potential in pharmaceutical development, particularly in the design of drugs targeting endothelin receptors, which play crucial roles in cardiovascular diseases. A study developed potent endothelin-A receptor antagonists incorporating the benzodioxole group, highlighting the significance of this moiety in enhancing receptor affinity and selectivity (Tasker et al., 1997). Another investigation focused on the green synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating potent in vitro antimicrobial and antifungal activities, utilizing varied benzaldehyde derivatives including 4-Methyl-1,3-benzodioxole-5-carboxylic acid (Bhat et al., 2015).

Material Science

In material science, derivatives of 4-Methyl-1,3-benzodioxole-5-carboxylic acid have been utilized in the synthesis of coordination polymers with potential applications in luminescent materials and magnetic properties. For example, two coordination polymers based on this acid were synthesized, showcasing unique interpenetrating three-dimensional frameworks with potential applications in luminescent and magnetic materials (He et al., 2020).

Environmental Studies

The environmental persistence and effects of benzotriazole derivatives, including 4-Methyl-1,3-benzodioxole-5-carboxylic acid, have been studied, particularly their role as corrosion inhibitors and their presence in wastewater and aquatic environments. Research into the occurrence and removal of benzotriazoles from wastewater treatment plants highlights the challenges in eliminating these persistent pollutants from the water cycle, pointing to the need for improved treatment methods (Reemtsma et al., 2010).

Safety and Hazards

The safety information for 4-Methyl-1,3-benzodioxole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVBAZLLBRLOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-benzodioxole-5-carboxylic acid

Synthesis routes and methods I

Procedure details

To a round bottom flask equipped with an overhead stirrer and a nitrogen inlet was added piperonylic acid (50.0 g, 301 mmol) and tetrahydrofuran (753 mL). This was cooled to −75° C. in a dry ice-acetone bath. N-Butyllithium (1.6 M in hexanes) (414 mL, 662 mmol) was added dropwise maintaining the temperature of the reaction at or below −65° C. When the addition was complete the cooling bath was removed and the reaction was allowed to warm to −20° C. The reaction was returned to the bath and cooled to at least −60° C. at which time iodomethane (37.5 mL, 602 mmol) was added dropwise. Cooling was removed and the reaction allowed to warm to 10° C. at which time the reaction was placed in an ice bath and stirred at 0° C. for 30 minutes. The reaction was quenched by addition of 1N HCl and the tetrahydrofuran removed by evaporation. The residue was slurried in 1N HCl and filtered. The filtrate was washed with water, and dried at 50-60° C. in vacuo to give a pale yellow solid, 4-methyl-benzo[1,3]dioxole-5-carboxylic acid (52.8 g, 293 mmol) in 97% yield. 1H-NMR (300 MHz, CD3COCD3) δ (ppm): 2.44 (s, 3H), 6.10 (s, 2H), 6.77 (d, 1H), 7.64 (d, 1H). TLC Rf=0.54 (1:1 ethyl acetate/hexane, piperonylic acid=0.41).
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (5.1 ml of a 2.5M solution in hexanes) was added to a stirred suspension of 1,3-benzodioxole-5-carboxylic acid (1.0 g) in anhydrous tetrahydrofuran under an inert atmosphere keeping the temperature-below -60° C. The mixture was then stirred at -78° C. for 7 hours and methyl iodide (0.50 g) added and the mixture stirred at room temperature for 18 hours. The mixture was then treated with water and 2N sodium hydroxide. The aqueous phase was washed with ether, acidified and filtered. The solid was washed with hexane and dried to give 4-methyl-1,3-benzodioxole-5-carboxylic acid as a cream solid (0.91 g), m.p. 217°-219° C.
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